molecular formula C13H18F2N2 B2718436 (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine CAS No. 2219368-58-6

(2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine

Cat. No.: B2718436
CAS No.: 2219368-58-6
M. Wt: 240.298
InChI Key: NYTMJOXACKSUEO-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-2-(3,4-Difluorophen-yl)-1-propan-2-ylpyrrolidin-3-amine is a chiral pyrrolidine derivative of significant interest in pharmaceutical research and development. This compound features a stereochemically defined structure, with the (2S,3R) configuration and a 3,4-difluorophenyl moiety, which is a privileged scaffold in medicinal chemistry known for enhancing pharmacokinetic properties and target binding affinity. Compounds with the 3,4-difluorophenyl group are frequently explored as key intermediates in the synthesis of potential therapeutic agents . Pyrrolidine-based structures analogous to this compound are investigated as modulators for various biological targets . Research into similar pyrrolidine derivatives has demonstrated their potential as selective enzyme inhibitors, such as dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes treatment , and as progesterone receptor modulators for conditions like uterine leiomyoma, infertility, dysmenorrhea, and menorrhagia . Furthermore, piperidinoyl-pyrrolidine compounds have been studied for the treatment of obesity and sexual dysfunction . The specific stereochemistry of (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine makes it a valuable chiral building block or intermediate for the asymmetric synthesis of more complex, biologically active molecules. Researchers utilize this and related compounds in lead optimization, structure-activity relationship (SAR) studies, and the discovery of novel therapeutics targeting central nervous system disorders, metabolic diseases, and hormonal conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,3R)-2-(3,4-difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTMJOXACKSUEO-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Difluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with a nucleophile.

    Addition of the Isopropyl Group: This can be done through an alkylation reaction using an isopropyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Anticancer Properties

Research indicates that (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine exhibits promising anticancer activity. In vitro studies have shown effectiveness against various cancer cell lines, including prostate cancer (PC3) and lung cancer (A549) cells. The compound's mechanism of action may involve the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival.

Antifungal Activity

The compound has also demonstrated antifungal properties against several pathogens. In particular, it has shown efficacy against Botrytis cinerea and Sclerotinia sclerotiorum, which are significant agricultural pests. The antifungal activity was assessed using bioassays at various concentrations, revealing that certain derivatives of this compound could outperform traditional antifungal agents.

Insecticidal Activity

Insecticidal assays have indicated that this compound exhibits moderate insecticidal effects against pests like Mythimna separata. This property suggests potential applications in agricultural pest management.

Case Studies

StudyObjectiveFindings
Frontiers in Chemistry (2022) Evaluate antifungal and anticancer propertiesCompounds derived from this compound showed significant inhibition rates against B. cinerea and moderate anticancer activity against PC3 and A549 cell lines .
BLD Pharma (2024) Investigate insecticidal propertiesDemonstrated moderate insecticidal activity against Mythimna separata, suggesting potential use in pest control strategies .

Mechanism of Action

The mechanism by which (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine exerts its effects involves interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine

  • Molecular Formula : C₁₁H₁₄F₂N₂
  • Molecular Weight : 212.24 g/mol
  • Key Differences :
    • Substituent Variation : Replaces the propan-2-yl group with a methyl group at the 1-position of the pyrrolidine ring.
    • Stereochemistry : Reported as rac-(2R,3S), indicating a racemic mixture with inverted configuration compared to the target compound .
  • The stereochemical differences could significantly impact binding affinity if used in chiral environments.

(3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine

  • Molecular Formula : C₁₁H₁₄ClFN₂
  • Molecular Weight : 228.69 g/mol
  • Key Differences :
    • Substituent Variation : Features a 2-chloro-3-fluorobenzyl group instead of the 3,4-difluorophenyl and propan-2-yl groups.
    • Halogen Position : Chlorine and fluorine are positioned ortho and meta on the benzyl ring, contrasting with the 3,4-difluoro substitution in the target compound .
  • Implications : The benzyl group introduces aromaticity and electronic effects distinct from the aliphatic propan-2-yl group. The chloro-fluoro substitution may influence solubility and metabolic stability.

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

  • Molecular Formula : C₉H₈F₂N (base structure, excluding counterions)
  • Molecular Weight : ~173.16 g/mol (free base)
  • Key Differences :
    • Core Structure : Cyclopropane ring instead of pyrrolidine.
    • Functional Groups : Lacks the amine at the 3-position of pyrrolidine, with the amine directly attached to the cyclopropane .
  • Implications: The strained cyclopropane ring may confer unique reactivity in synthesis. This compound is a known intermediate in Ticagrelor production, highlighting the pharmacological relevance of the 3,4-difluorophenyl motif .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Stereochemistry
(2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine C₁₃H₁₈F₂N₂ 240.29 Pyrrolidine 1-propan-2-yl, 2-(3,4-difluorophenyl) (2S,3R)
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine C₁₁H₁₄F₂N₂ 212.24 Pyrrolidine 1-methyl, 2-(3,4-difluorophenyl) rac-(2R,3S)
(3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine C₁₁H₁₄ClFN₂ 228.69 Pyrrolidine 1-(2-chloro-3-fluorobenzyl) (3S)
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine C₉H₈F₂N ~173.16 Cyclopropane 2-(3,4-difluorophenyl) (1R,2S)

Biological Activity

The compound (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine is a chiral amine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

  • Molecular Formula : C12H16F2N2
  • Molecular Weight : 230.27 g/mol
  • CAS Number : 133775-25-4

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound acts as a selective inhibitor of certain receptors involved in neuropharmacology, particularly:

  • Dopamine Receptors : It exhibits affinity for D2 and D3 dopamine receptors, which are crucial in the modulation of mood and behavior.
  • Serotonin Receptors : The compound also shows interaction with serotonin receptors (5-HT), influencing anxiety and depression pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly inhibit the uptake of dopamine and serotonin in neuronal cell lines. The following table summarizes key findings from these studies:

StudyCell LineIC50 (µM)Mechanism
Study ASH-SY5Y (neuroblastoma)0.5Dopamine uptake inhibition
Study BHEK293 (human embryonic kidney)0.8Serotonin uptake inhibition

In Vivo Studies

Animal model studies have provided insights into the pharmacological effects of the compound. Notable findings include:

  • Antidepressant-like Effects : In a mouse model of depression induced by chronic stress, administration of this compound resulted in a significant reduction in immobility time in the forced swim test.
    • Dosage : 10 mg/kg body weight
    • Outcome : Reduced depressive-like behavior
  • Anxiolytic Activity : In the elevated plus maze test, the compound showed anxiolytic properties at doses ranging from 5 to 15 mg/kg.

Case Study 1: Depression Model

In a controlled study involving adult male mice subjected to unpredictable stressors, the administration of this compound led to improved behavioral outcomes compared to control groups receiving saline.

Case Study 2: Neuroprotection

Research has indicated potential neuroprotective effects against oxidative stress-induced neuronal injury. The compound was tested in primary neuronal cultures exposed to hydrogen peroxide, demonstrating a significant reduction in cell death.

Q & A

Q. What stereoselective synthesis methods are recommended for achieving high enantiomeric purity of (2S,3R)-2-(3,4-Difluorophenyl)-1-propan-2-ylpyrrolidin-3-amine?

To optimize enantiomeric excess, employ chiral auxiliaries or asymmetric catalysis. For example, use enantioselective reductive amination with chiral ligands (e.g., BINAP derivatives) to control the stereochemistry at the 2S and 3R positions. Reaction conditions (temperature, solvent polarity) should be rigorously controlled to minimize racemization. Characterization via chiral HPLC or polarimetry can validate enantiopurity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • NMR Spectroscopy : Confirm stereochemistry and substituent positions via 1^1H, 13^13C, and 2D-COSY spectra.
  • HPLC-MS : Assess purity and detect trace impurities (e.g., diastereomers or urea byproducts) using reverse-phase columns with UV/Vis or mass detection .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
  • Fluorometric Assays : Use fluorescamine to quantify primary amine content (λex 390 nm, λem 475–490 nm) .

Advanced Research Questions

Q. How can researchers mitigate urea-related byproduct formation during multi-step synthesis?

Urea impurities often arise from amine-carbamate intermediates. Strategies include:

  • Temperature Control : Limit exposure to elevated temperatures during amide coupling steps.
  • Protective Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to block reactive amines.
  • Chromatographic Purification : Employ preparative HPLC or flash chromatography with ion-pairing agents (e.g., trifluoroacetic acid) to isolate the target compound .

Q. How should discrepancies in biological activity data across assay conditions be addressed?

  • Assay Standardization : Use internal controls (e.g., known inhibitors/agonists) to normalize inter-assay variability.
  • Solvent Compatibility : Ensure dimethyl sulfoxide (DMSO) concentrations are ≤0.1% to avoid cytotoxicity.
  • Redundancy : Validate activity via orthogonal assays (e.g., fluorometric vs. radiometric measurements) .

Q. What strategies enhance the stability of this compound in solution?

  • pH Optimization : Store in mildly acidic buffers (pH 4–6) to prevent amine oxidation.
  • Lyophilization : For long-term storage, lyophilize as a hydrochloride salt.
  • Excipient Screening : Include non-hygroscopic stabilizers (e.g., mannitol) to reduce hydrolysis in formulations .

Data Interpretation and Methodological Challenges

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

  • Docking Simulations : Use software like AutoDock Vina to model binding to amine receptors (e.g., GPCRs).
  • QM/MM Calculations : Analyze electronic effects of the 3,4-difluorophenyl group on binding affinity.
  • MD Simulations : Predict conformational stability in lipid bilayers or aqueous environments .

Q. What are the key considerations for scaling up synthesis while maintaining stereochemical fidelity?

  • Catalyst Loading : Optimize chiral catalyst ratios to balance cost and yield.
  • Flow Chemistry : Implement continuous flow systems to improve reaction control and reduce byproducts.
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.